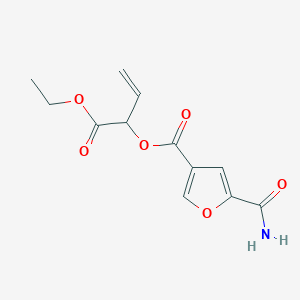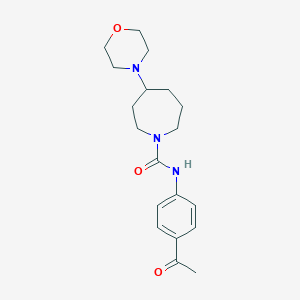![molecular formula C16H22N2O4S B7430083 Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7430083.png)
Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate involves the inhibition of a specific enzyme. The compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can have a variety of downstream effects on various biological processes, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate has a variety of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, making it a potential anti-cancer drug. Additionally, the compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate in lab experiments is its potency as an enzyme inhibitor. The compound has been found to be a highly effective inhibitor of a specific enzyme, making it a valuable tool for investigating the role of this enzyme in various biological processes. However, the compound also has some limitations. For example, it may not be effective against all enzymes, and it may have off-target effects on other biological processes.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate. One area of research could be to investigate the compound's potential as an anti-cancer drug. Additionally, researchers could investigate the compound's effects on other biological processes, such as inflammation and immune function. Finally, researchers could work to optimize the synthesis method for the compound, making it easier and more cost-effective to produce in large quantities.
Conclusion:
Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate is a synthetic compound that has a variety of scientific research applications. The compound has been found to be a potent inhibitor of a specific enzyme, making it a valuable tool for investigating various biological processes. Additionally, the compound has a variety of biochemical and physiological effects, making it a potential treatment for various diseases. While the compound has some limitations, there are many potential future directions for research on this valuable tool.
Synthesemethoden
Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate is synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product. The details of the synthesis method are beyond the scope of this paper, but it is important to note that the compound can be synthesized in large quantities with high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate has a variety of scientific research applications. The compound has been found to be a potent inhibitor of a specific enzyme, making it a valuable tool for investigating the role of this enzyme in various biological processes. Additionally, the compound has been used to study the effects of the enzyme on various cell types, including cancer cells.
Eigenschaften
IUPAC Name |
methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-21-15(19)11-8-14(23-10-11)17-16(20)18-7-3-6-13(9-18)22-12-4-2-5-12/h8,10,12-13H,2-7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTUZGQVLPWPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)NC(=O)N2CCCC(C2)OC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)

![Methyl 3-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,2,4-oxadiazol-5-yl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7430013.png)
![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide](/img/structure/B7430028.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)

![N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone](/img/structure/B7430055.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)

![Methyl 2-[[4-[(1-oxothiolan-1-ylidene)amino]phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7430075.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl 1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylate](/img/structure/B7430088.png)